Rotatable Bond Count Distinguishes Conformational Flexibility from Tacedinaline
The target compound contains 9 rotatable bonds versus only 4 rotatable bonds in tacedinaline (CI‑994), the prototypical 4‑acetamidobenzamide HDAC inhibitor . This >2‑fold increase in rotational degrees of freedom directly impacts entropy upon binding and the compound’s ability to adopt conformations that bridge adjacent protein pockets, a critical parameter for fragment‑based drug discovery and PROTAC linker design.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 9 rotatable bonds |
| Comparator Or Baseline | Tacedinaline (CI‑994, CAS 112522‑64‑2): 4 rotatable bonds |
| Quantified Difference | +5 rotatable bonds (225% increase) |
| Conditions | In silico calculation (Cactvs 3.4.8.24) according to PubChem 2025 release |
Why This Matters
Higher rotatable bond count predicts greater adaptability to irregular binding sites, which is essential for projects requiring bifunctional or extended‑reach ligands where tacedinaline’s rigidity would be a limitation.
- [1] DrugBank, Tacedinaline (DB12672). https://go.drugbank.com/drugs/DB12672. View Source
- [2] PubChem Compound Summary, CID 42139607, 4-acetamido-N-(2-(2-(3,4-dimethoxyphenyl)acetamido)ethyl)benzamide. National Center for Biotechnology Information, 2025. View Source
